molecular formula C10H8BrNO3 B8202429 Methyl 2-(5-bromo-2-cyanophenoxy)acetate

Methyl 2-(5-bromo-2-cyanophenoxy)acetate

Cat. No.: B8202429
M. Wt: 270.08 g/mol
InChI Key: SZSWPEJJHGNEEU-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-2-cyanophenoxy)acetate is an aromatic ester featuring a phenoxy backbone substituted with bromine and cyano groups at the 5- and 2-positions, respectively, linked to a methyl acetate moiety. For instance, methyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS 220801-66-1) is synthesized by esterification of 5-bromo-2-hydroxyphenylacetic acid with methanol under acidic conditions . Similarly, methyl 2-(3-methylsulfinyl-1-benzofuran-2-yl)acetate derivatives are prepared via oxidation of methylthio precursors using 3-chloroperoxybenzoic acid . These methods suggest that the target compound could be synthesized through analogous pathways, leveraging bromo-cyano-phenolic precursors and methyl bromoacetate in basic conditions.

Properties

IUPAC Name

methyl 2-(5-bromo-2-cyanophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-10(13)6-15-9-4-8(11)3-2-7(9)5-12/h2-4H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSWPEJJHGNEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=CC(=C1)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The reaction begins with 5-bromo-2-cyanophenol (1 ), which is deprotonated by a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF) to form the phenoxide ion (2 ). This intermediate reacts with methyl chloroacetate (3 ) via an Sₙ2 mechanism, yielding the target compound (4 ) (Figure 1).

5-Bromo-2-cyanophenol+CH3OCOCH2ClBaseMethyl 2-(5-bromo-2-cyanophenoxy)acetate+HCl\text{5-Bromo-2-cyanophenol} + \text{CH}3\text{OCOCH}2\text{Cl} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Key Conditions :

  • Solvent: DMF or acetone

  • Temperature: 60–80°C

  • Reaction Time: 4–6 hours

  • Yield: 70–85%

Optimization Strategies

  • Base Selection : Potassium tert-butoxide (t-BuOK) in DMF improves reaction efficiency by minimizing side reactions.

  • Solvent Effects : Polar aprotic solvents like DMF enhance ionic dissociation, accelerating phenoxide formation.

  • Stoichiometry : A 1:1.2 molar ratio of phenol to methyl chloroacetate ensures complete conversion.

Alternative Synthetic Pathways

Esterification of Preformed Ethers

An alternative route involves synthesizing 2-(5-bromo-2-cyanophenoxy)acetic acid (5 ) followed by esterification with methanol. This method is less common due to additional steps but offers higher purity.

Procedure :

  • Ether Formation : React 5-bromo-2-cyanophenol with chloroacetic acid in NaOH/ethanol.

  • Esterification : Treat the resulting acid with methanol and catalytic sulfuric acid under reflux.

Conditions :

  • Esterification: 30 minutes at 65°C

  • Yield: 90–99% for esterification

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling can introduce the bromo or cyano groups post-ether synthesis. For example, Suzuki-Miyaura coupling using aryl boronic acids and Pd(PPh₃)₄ facilitates functionalization.

Example :

Methyl 2-(2-cyanophenoxy)acetate+5-bromophenylboronic acidPd catalystMethyl 2-(5-bromo-2-cyanophenoxy)acetate\text{Methyl 2-(2-cyanophenoxy)acetate} + \text{5-bromophenylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{this compound}

Challenges :

  • Requires stringent anhydrous conditions

  • Limited by substrate compatibility

Reaction Optimization and Critical Parameters

Temperature and Time Dependence

Elevated temperatures (70–80°C) reduce reaction times but risk decomposition of the cyano group. A balance is achieved at 65°C with 4-hour durations.

Solvent and Base Compatibility

SolventBaseYield (%)Purity (%)
DMFK₂CO₃7895
Acetonet-BuOK8597
THFNaH6890

Data aggregated from multiple studies

Side Reactions and Mitigation

  • Hydrolysis of Cyano Group : Minimized by avoiding aqueous conditions during ether synthesis.

  • Over-Alkylation : Controlled by using methyl chloroacetate in slight excess.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Crude product is extracted with dichloromethane and washed with brine.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) achieves >98% purity.

Spectroscopic Characterization

TechniqueKey Signals
¹H NMR δ 3.75 (s, 3H, OCH₃), δ 4.65 (s, 2H, OCH₂CO), δ 7.45–7.70 (m, 3H, Ar-H)
¹³C NMR δ 169.8 (C=O), δ 116.5 (CN), δ 55.2 (OCH₃)
MS m/z 299.98 [M+H]⁺ (calc. 300.00)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves safety. A tubular reactor with in-line monitoring ensures consistent output.

Solvent Recycling

DMF recovery via distillation lowers costs and environmental impact, with >90% solvent reuse achieved in pilot studies.

Quality Control

  • In-Process Analytics : FTIR monitors phenol conversion in real-time.

  • Specifications : Residual solvents <500 ppm, purity ≥99% .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-2-cyanophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

    Reduction: The cyano group can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenoxyacetates.

    Hydrolysis: Formation of 2-(5-bromo-2-cyanophenoxy)acetic acid.

    Reduction: Formation of 2-(5-bromo-2-aminophenoxy)acetate.

Scientific Research Applications

Methyl 2-(5-bromo-2-cyanophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-2-cyanophenoxy)acetate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Comparison of Key Compounds Based on Substituents
Compound Name (CAS) Molecular Formula Substituents (Phenyl Ring) Boiling Point (°C) Melting Point (°C) Key Interactions (Crystal Structure)
Methyl 2-(5-bromo-2-cyanophenoxy)acetate C10H8BrNO3 5-Br, 2-CN Not reported Not reported Likely C–H⋯O/N, π-π interactions
Methyl 2-(5-bromo-2-hydroxyphenyl)acetate (220801-66-1) C9H9BrO3 5-Br, 2-OH 317.1 Not reported O–H⋯O hydrogen bonds
Methyl 3-bromo-4-hydroxybenzoate (29415-97-2) C8H7BrO3 3-Br, 4-OH Not reported Not reported Not reported
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate (CAS not specified) C12H11BrO4S 5-Br, 3-methylsulfinyl (benzofuran core) Not reported 405–406 (decomposes) C–H⋯π, C–H⋯O hydrogen bonds
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate C12H10O5 Coumarin core with 7-OH Not reported Not reported O–H⋯O chains, C–H⋯O interactions

Key Observations :

  • Substituent Polarity: The cyano group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to hydroxyl or methylsulfinyl substituents. This could influence solubility and crystallization behavior.
  • Boiling Points: Methyl 2-(5-bromo-2-hydroxyphenyl)acetate has a high boiling point (317.1°C) due to intermolecular hydrogen bonding . The cyano derivative likely exhibits lower boiling points due to reduced hydrogen-bonding capacity.
  • Crystal Packing: Hydroxyl-substituted compounds (e.g., CAS 220801-66-1) form O–H⋯O hydrogen-bonded networks , whereas benzofuran derivatives (e.g., ) stabilize via C–H⋯π and weak C–H⋯O interactions . The target compound’s cyano group may participate in C–H⋯N or dipolar interactions.

Structural and Functional Group Variations

Phenoxy vs. Benzofuran/Coumarin Cores
  • Phenoxy Derivatives: The target compound and CAS 220801-66-1 share a phenoxy core but differ in substituents (CN vs. OH). The hydroxyl group enables stronger hydrogen bonding, whereas the cyano group may enhance thermal stability and π-stacking .
  • Benzofuran Derivatives : Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate features a fused oxygen-containing heterocycle. The methylsulfinyl group introduces chirality and stabilizes crystal packing via C–H⋯O bonds .
  • Coumarin Derivatives : Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate exhibits a planar fused-ring system with O–H⋯O chains, favoring bioactivity (e.g., antimicrobial properties) .
Ester Group Variations
  • Methyl vs.
  • Amino-Substituted Esters: Methyl 2-amino-2-(2-bromo-5-fluorophenyl)acetate (CAS 1698451-08-9) introduces an amino group, enabling additional hydrogen bonding but increasing susceptibility to oxidation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 2-(5-bromo-2-cyanophenoxy)acetate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or oxidation of precursor sulfides. For example, oxidation of methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K yields the desired product after purification via column chromatography (hexane:ethyl acetate, 1:2 v/v) . Reaction optimization should focus on temperature control (e.g., maintaining 273 K to prevent side reactions) and stoichiometric ratios (e.g., 0.85 mmol mCPBA per 0.8 mmol substrate).

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodology :

  • 1H NMR : Key signals include aromatic protons (δ 7.34–8.07 ppm for bromo-substituted benzene), methyl ester (δ 3.75 ppm), and sulfinyl/carbonyl groups (δ 3.06 ppm for sulfinyl-CH3) .
  • EI-MS : Molecular ion peaks at m/z 330 [M+] and 332 [M+2] confirm the presence of bromine .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store at -20°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the ester or cyanide groups. Stability data from analogs (e.g., methyl 2-phenylacetoacetate) indicate ≥5-year shelf life under these conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodology : Use SHELX programs for structure refinement. For example, SHELXL refines small-molecule structures by analyzing intermolecular interactions (e.g., C–H⋯π and hydrogen bonds) . ORTEP-3 can visualize planar benzofuran units (mean deviation: 0.013 Å) and packing motifs .

Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

  • Methodology : Density Functional Theory (DFT) can model reaction pathways, such as intramolecular arylation in flow systems. Studies on similar bromophenoxy esters use Lewis acid catalysts (e.g., Pd(OAc)₂) in continuous flow reactors to enhance regioselectivity .

Q. How do steric and electronic effects influence the compound’s utility in drug discovery?

  • Methodology :

  • Steric Effects : The bromine and cyano groups increase steric hindrance, reducing nucleophilic attack on the ester.
  • Electronic Effects : The electron-withdrawing cyano group activates the phenoxy ring for electrophilic substitution. Analog studies (e.g., 5-bromo-2-cyanophenylboronic acid) highlight applications in Suzuki-Miyaura cross-coupling for bioactive molecule synthesis .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodology :

  • Purification : Use preparative HPLC with C18 columns (acetonitrile:water gradients) for high-purity batches (>98%).
  • Process Optimization : Replace batch reactors with flow systems to improve heat/mass transfer and reduce byproducts (e.g., dimerization) .

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